Nor Cisapride Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

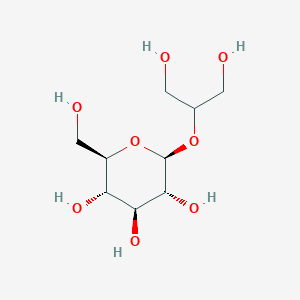

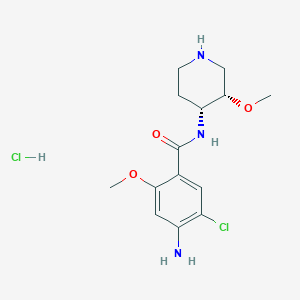

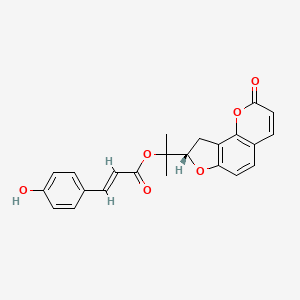

Nor Cisapride Hydrochloride is a compound with the molecular formula C14H21Cl2N3O3 . It is a metabolite of Cisapride, a biotransformation produced by human cytochrome P 450 enzymes .

Molecular Structure Analysis

The molecular weight of Nor Cisapride Hydrochloride is 350.2 g/mol . The IUPAC name is 4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide;hydrochloride . The InChI and SMILES strings provide a textual representation of the compound’s structure .

科学的研究の応用

Application in Pharmacovigilance

Summary of the Application

Cisapride has been used as a case study in pharmacovigilance to assess the causality of drug-induced arrhythmia . The Bradford Hill criteria, a tool for assessing biomedical causation, were applied to evaluate the association between cisapride use and QTc interval prolongation/arrhythmia .

Methods of Application

A literature search was conducted using various databases to identify evidence for the association between cisapride and QTc interval prolongation/arrhythmia . The identified publications were then assessed using the Bradford Hill criteria .

Results or Outcomes

The most compelling evidence for an association between cisapride use and QTc interval prolongation/arrhythmia came from case/spontaneous reports and biological plausibility . Cisapride was found to bind the human ether-a-go-go-related gene (HERG) potassium channel, providing a plausible mechanism for QTc interval prolongation/arrhythmia .

Application in Gastroenterology

Summary of the Application

Cisapride is used for the symptomatic treatment of adult patients with nocturnal heartburn due to gastroesophageal reflux disease .

Methods of Application

Cisapride acts as a serotonin 5-HT4 agonist; upon activation of the receptor signaling pathway, cisapride promotes the release of acetylcholine neurotransmitters in the enteric nervous system . It stimulates motility of the upper gastrointestinal tract without stimulating gastric, biliary, or pancreatic secretions .

Results or Outcomes

Cisapride increases the tone and amplitude of gastric contractions, relaxes the pyloric sphincter and the duodenal bulb, and increases peristalsis of the duodenum and jejunum resulting in accelerated gastric emptying and intestinal transit .

Application in Pediatric Research

Summary of the Application

Cisapride has been studied for its direct cardiac effects, particularly in young hearts . The study focused on the differences in the effects of cisapride on the conduction properties of neonatal and adult rabbit hearts .

Methods of Application

The study used Langendorff perfusion to determine the direct effects of cisapride on the conduction properties of neonatal and adult rabbit hearts . The effects of different concentrations of cisapride were studied .

Results or Outcomes

The study found that cisapride may affect the refractoriness of cardiac tissue and that the His-Purkinje system seems to be the most sensitive . In neonatal hearts, this modification may, in fact, progress to infranodal AV block .

Application in Pharmaceutical Preparations

Summary of the Application

Cisapride has been used in pharmaceutical preparations, and a kinetic method for its determination has been developed .

Methods of Application

The method is based on the reaction of cisapride with potassium dichromate in 2.5 M sulphuric acid at room temperature for a fixed-time of 10 min . Afterwards, the absorbance of the reaction product is measured at 527 nm .

Results or Outcomes

The method has been applied successfully to commercial tablets and oral suspension dosage forms . The results obtained were compared statistically with the British Pharmacopoeia method .

Safety And Hazards

将来の方向性

Cisapride, despite its withdrawal due to cardiac events, has been the subject of research for its potential in treating functional dyspepsia . This suggests that derivatives or metabolites like Nor Cisapride Hydrochloride could also have potential therapeutic applications, although more research is needed in this area.

特性

IUPAC Name |

4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O3.ClH/c1-20-12-6-10(16)9(15)5-8(12)14(19)18-11-3-4-17-7-13(11)21-2;/h5-6,11,13,17H,3-4,7,16H2,1-2H3,(H,18,19);1H/t11-,13+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDLDHRUBZVPDI-YLAFAASESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CNCC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nor Cisapride Hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

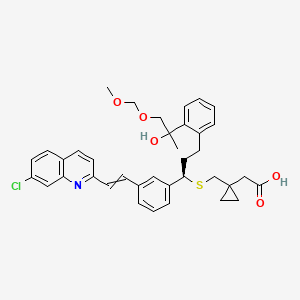

![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)

![(3S,6S)-3,4,5-trihydroxy-6-[(1S,4S,5R,9R,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1141153.png)

![4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester](/img/structure/B1141160.png)